Methyl 4-(Ethylamino)-3-hydroxybenzoate

Description

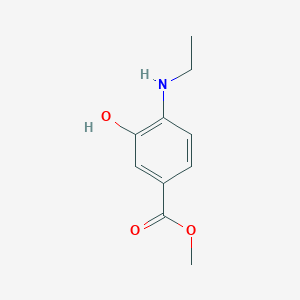

Methyl 4-(Ethylamino)-3-hydroxybenzoate is an aromatic ester derivative with the molecular formula $ C{10}H{13}NO3 $. Its structure features a benzoic acid backbone substituted with an ethylamino group (-NHCH$2$CH$3$) at the 4-position and a hydroxyl (-OH) group at the 3-position, esterified as a methyl ester (COOCH$3$) at the 1-position. Key physicochemical properties include a calculated XLogP3 (lipophilicity index) of 2.2 and a Topological Polar Surface Area (TPSA) of 58.6 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Properties

IUPAC Name |

methyl 4-(ethylamino)-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-11-8-5-4-7(6-9(8)12)10(13)14-2/h4-6,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMXHPDUWHZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Ethylamino)-3-hydroxybenzoate typically involves the esterification of 4-(Ethylamino)-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(Ethylamino)-3-hydroxybenzoic acid+MethanolAcid CatalystMethyl 4-(Ethylamino)-3-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Ethylamino)-3-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Ethylamino)-3-oxobenzoate.

Reduction: Formation of 4-(Ethylamino)-3-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-(Ethylamino)-3-hydroxybenzoate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Research has indicated that this compound exhibits potential biological activity , particularly:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its use in developing antimicrobial agents.

- Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development :

- Enzyme Inhibition : It has been identified as a potential inhibitor of farnesyltransferase (FTase), an enzyme involved in protein modification linked to cancer progression.

- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways related to cell proliferation and apoptosis.

Industry

This compound is utilized in the production of specialty chemicals , serving as an intermediate in synthesizing dyes and pigments. Its unique properties make it valuable in formulating products with specific characteristics.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of this compound | Biological Activity | Demonstrated significant inhibition against Gram-positive bacteria. |

| Inhibition of Farnesyltransferase by this compound | Medicinal Chemistry | Identified as a potent FTase inhibitor, suggesting potential anti-cancer properties. |

| Synthesis and Characterization of Novel Esters | Organic Chemistry | Utilized as a key intermediate in synthesizing complex esters with enhanced solubility properties. |

Mechanism of Action

The mechanism of action of Methyl 4-(Ethylamino)-3-hydroxybenzoate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical and biological properties.

Table 1: Key Structural Analogs and Properties

Key Observations:

- Lipophilicity (XLogP3): The ethylamino group in the target compound increases hydrophobicity (XLogP3 = 2.2) compared to analogs like Methyl 4-Amino-3-hydroxybenzoate (estimated XLogP3 ~1.5–1.8). The cyclopropylmethoxy group (bulky, lipophilic) likely elevates XLogP3 further but lacks reported data .

- Polar Surface Area (TPSA): The hydroxyl and ethylamino groups contribute to the TPSA of 58.6 Ų. In contrast, Methyl 4-Amino-3-hydroxybenzoate likely has a higher TPSA (~72 Ų) due to the more polar amino (-NH$_2$) group .

Notes

- Data Gaps: XLogP3 and TPSA values for many analogs (e.g., cyclopropylmethoxy derivative) remain unreported, necessitating further computational or experimental studies.

- Isomerism Considerations: Multiple CAS numbers for this compound suggest unresolved nomenclature or structural ambiguities .

Biological Activity

Methyl 4-(Ethylamino)-3-hydroxybenzoate, also known as methyl 4-amino-3-hydroxybenzoate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_9H_11NO_3

- CAS Number : 1820609-04-8

The compound features an ethylamino group attached to a methyl ester of a hydroxybenzoic acid, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For example, it has been shown to inhibit farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling and cancer progression .

- Receptor Binding : this compound can bind to certain receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways that affect physiological processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting the FTase enzyme. In vitro studies have demonstrated that it can effectively reduce the activity of FTase with an IC50 value of approximately 25 nM, indicating potent inhibitory effects . This inhibition can disrupt the processing of oncogenic proteins such as H-Ras, which is crucial for cancer cell survival and proliferation.

Toxicological Profile

The compound has been evaluated for its toxicological effects. It is classified as harmful if swallowed and can cause skin irritation . Understanding the safety profile is essential for its potential therapeutic applications.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in Nature explored various derivatives of benzoic acid compounds, including this compound. The results showed significant inhibition of FTase, supporting its potential use as an anticancer agent .

- Pharmacological Evaluation : A pharmacological evaluation indicated that the compound could alter cellular signaling pathways associated with cancer cell growth. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | IC50 (nM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | 25 | FTase Inhibition | Potent anticancer activity |

| Ethyl 4-amino-3-hydroxybenzoate | >1000 | Weak FTase Inhibition | Less potent than methyl derivative |

| Methyl 3-ethyl-4-hydroxybenzoate | 500 | Moderate FTase Inhibition | Structural differences affect potency |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(ethylamino)-3-hydroxybenzoate, and how can intermediates be purified?

- Methodology : A common approach involves protecting the hydroxyl group during synthesis. For example, benzyl bromide or chloride can protect the hydroxyl group under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification of the carboxylic acid precursor with methanol under acidic catalysis (e.g., H₂SO₄). Deprotection via catalytic hydrogenation (Pd/C, H₂) yields the target compound. Purification often employs recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution with EtOAc/hexane) .

- Key Considerations : Monitor reaction progress via TLC, and confirm intermediates using NMR (e.g., aromatic protons at δ 6.5–7.5 ppm and ethylamino protons at δ 1.2–1.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons, hydroxyl (δ ~9–10 ppm, broad), and ethylamino groups (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm) .

- FT-IR : Look for O-H stretch (~3200–3500 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular ion [M+H]⁺ (C₁₀H₁₃NO₃⁺; calc. 195.0895) and fragmentation patterns .

Q. How does the solubility profile of this compound influence experimental design?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol). For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via salt formation (e.g., HCl salt of the ethylamino group) .

Q. What are the stability considerations for long-term storage?

- Methodology : Store at –20°C in airtight, light-protected containers. Degradation pathways include ester hydrolysis (monitor via HPLC) and oxidation of the hydroxyl group (use antioxidants like BHT in solution). Thermal stability can be assessed via DSC/TGA (decomposition temperature >150°C inferred from related benzoates) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Methodology : Discrepancies in NMR or MS data (e.g., isotopic variations in molecular weight) require cross-validation using high-resolution instruments. For example, deuterium exchange experiments (D₂O shake) confirm exchangeable protons (e.g., –OH, –NH). Computational tools (e.g., ACD/Labs NMR predictor) can simulate spectra to validate assignments .

Q. What advanced analytical methods optimize quantification in complex matrices?

- Methodology : Develop a reversed-phase HPLC method with a C18 column (mobile phase: acetonitrile/0.1% formic acid). For trace analysis, use LC-MS/MS with MRM transitions (e.g., m/z 195→137 for quantification). Validate linearity (R² >0.99), LOD/LOQ (<1 ng/mL), and recovery rates (>90%) using spiked biological samples .

Q. How can metabolic pathways of this compound be predicted experimentally?

- Methodology : Conduct in vitro assays with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites (e.g., demethylation, hydroxylation). Use UPLC-QTOF-MS for metabolite profiling. For phase II metabolism, incubate with UDP-glucuronosyltransferases and monitor glucuronide formation .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against receptors like COX-2 or β-amyloid, using crystallographic data (PDB IDs: 1CX2, 1IYK). Validate predictions with SPR binding assays (KD <10 µM suggests high affinity). MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. How do structural modifications (e.g., halogenation) alter bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.